(3-(Isonicotinamido)phenyl)boronic acid
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Overview
Description
(3-(Isonicotinamido)phenyl)boronic acid: is an organoboron compound with the molecular formula C₁₂H₁₁BN₂O₃ and a molecular weight of 242.04 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an isonicotinamido group. It is commonly used in organic synthesis and medicinal chemistry due to its unique reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Isonicotinamido)phenyl)boronic acid typically involves the reaction of 3-aminophenylboronic acid with isonicotinoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (3-(Isonicotinamido)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an organic solvent (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous or organic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Biaryl compounds: from Suzuki-Miyaura coupling.
Phenols: from oxidation reactions.
Substituted amides: from nucleophilic substitution.
Scientific Research Applications
Chemistry: (3-(Isonicotinamido)phenyl)boronic acid is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions .
Biology and Medicine: Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in drug discovery .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and polymers, where boronic acid groups provide unique reactivity and binding properties .
Mechanism of Action
The mechanism of action of (3-(Isonicotinamido)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the boronic acid moiety can interact with the active site of enzymes, leading to inhibition of their activity . The isonicotinamido group may also contribute to binding interactions with biological targets, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the isonicotinamido group, making it less specific in biological interactions.
(4-(Isonicotinamido)phenyl)boronic acid: Similar structure but with the isonicotinamido group at the para position, which may affect its reactivity and binding properties.
(3-(Pyridin-4-yl)phenyl)boronic acid: Similar structure but with a pyridine ring instead of the isonicotinamido group, altering its chemical and biological properties.
Uniqueness: (3-(Isonicotinamido)phenyl)boronic acid is unique due to the presence of both the boronic acid and isonicotinamido groups, which provide a combination of reactivity and specificity in chemical and biological applications .
Properties
IUPAC Name |
[3-(pyridine-4-carbonylamino)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BN2O3/c16-12(9-4-6-14-7-5-9)15-11-3-1-2-10(8-11)13(17)18/h1-8,17-18H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHNUTSMGOJZDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)C2=CC=NC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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